2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Table 1: Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (500 MHz, CDCl₃) resolves the pinacol methyl groups as a singlet at δ 1.24 and pyridine protons as a triplet at δ 2.28 .
- ¹¹B NMR shows a characteristic shift from δ 32 ppm (intact boronate) to δ 8 ppm upon hydrolysis to the boronic acid .
Infrared (IR) Spectroscopy:
Strong absorption at 1340 cm⁻¹ confirms B–O bonding, while aromatic C=C stretching appears at 1580 cm⁻¹ .
Mass Spectrometry (MS):
The molecular ion peak at m/z 237.08 aligns with the molecular formula, with fragmentation patterns indicating loss of the pinacol group (m/z 154) .
Thermodynamic and Kinetic Stability in Solution
The compound exhibits moderate stability in aprotic solvents (e.g., THF, DMF) but undergoes hydrolysis in aqueous media:
- Hydrolysis Kinetics: Half-life of 14.1 hours at pH 13 in 50% aqueous dioxane, with faster degradation at lower pH due to self-/auto-catalysis .
- Thermodynamic Stability: The boronate’s Gibbs free energy of hydrolysis (ΔG°) is −12.3 kJ/mol , favoring boronic acid formation .
- Solvent Effects: Stability increases in anhydrous DMF (t₁/₂ > 48 hours at 25°C) compared to methanol (t₁/₂ ~ 6 hours) .
Solid-State Properties
- Melting Point: 90–100°C .
- Crystallinity: Limited data exist, but analogous pinacol boronates form monoclinic crystals (space group P2₁/c) with unit cell parameters a=10.2 Å, b=12.4 Å, c=14.8 Å .
- Hygroscopicity: Non-hygroscopic under dry storage conditions (−20°C) .
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations (B3LYP/6-31G**) reveal:
- HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity suitable for cross-coupling .
- Charge Distribution: Boron carries a partial positive charge (+0.72 e), while adjacent oxygens are negatively polarized (−0.45 e) .
- Aromaticity: Nucleus-Independent Chemical Shift (NICS) value of −10.2 ppm confirms the pyridine ring’s aromaticity .
Table 2: DFT-Derived Electronic Parameters
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | −6.8 |
| LUMO Energy (eV) | −2.6 |
| Dipole Moment (Debye) | 3.4 |
| NICS(1) (ppm) | −10.2 |
The boronate group’s electron-withdrawing effect lowers the pyridine ring’s electron density, facilitating electrophilic substitution at the 4-position .
Properties
IUPAC Name |
2-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-8-6-9(7-15-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMBRPGPDHAQHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675045 | |
| Record name | 2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150561-71-9 | |
| Record name | 2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of cholinergic drugs, suggesting potential targets within the cholinergic system.
Mode of Action
Boronic esters, such as this compound, are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction. This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Given its potential use in suzuki-miyaura coupling reactions, it may be involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.
Pharmacokinetics
Boronic esters are known to be susceptible to hydrolysis, particularly at physiological ph, which could impact the compound’s bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic esters. Therefore, the physiological environment in which this compound is used could impact its effectiveness.
Biological Activity
2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHBFNO
- Molecular Weight : 237.08 g/mol
- CAS Number : 1150561-71-9
- Purity : ≥98%
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing boron can act as enzyme inhibitors due to their ability to form stable complexes with active site residues.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical pathways such as kinases and proteases. For instance, it has been investigated for its inhibitory effects on dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and glycogen synthase kinase 3 beta (GSK-3β) .
- Antioxidant Activity : Studies suggest that this compound exhibits significant antioxidant properties, reducing oxidative stress in cellular models .
Biological Activity Data
Case Study 1: DYRK1A Inhibition
In a study aimed at identifying novel DYRK1A inhibitors, this compound was synthesized and evaluated. The compound demonstrated strong binding affinity and effectively inhibited DYRK1A activity in vitro. The results suggest potential applications in treating neurodegenerative diseases where DYRK1A plays a role.
Case Study 2: Antioxidant Properties
Research conducted on BV2 microglial cells revealed that this compound significantly reduced levels of pro-inflammatory cytokines and reactive oxygen species (ROS). This suggests a protective role against neuroinflammation and oxidative damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Molecular formula: C₁₁H₁₅BFNO₂, MW: 223.05 g/mol.
- Key difference : Fluorine at position 3 instead of 2. This alters electronic effects, making the boronate group more electron-deficient, which may reduce coupling efficiency compared to the target compound.
- Application : Used in fluorescent probes for H₂O₂ detection.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 719268-92-5)
- Similarity : 0.72 to the target compound.
- Key difference : Lacks the methyl group at position 3, reducing steric hindrance. This enhances reactivity in cross-coupling reactions but may lower stability.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common and effective method for preparing this compound involves the palladium-catalyzed borylation of halogenated pyridine precursors using bis(pinacolato)diboron as the boron source. The general synthetic approach can be summarized as follows:
- Starting Material: A halogenated pyridine derivative, typically 2-fluoro-3-methyl-5-halopyridine (halogen = bromine or chlorine).
- Boron Source: Bis(pinacolato)diboron (B2pin2), which provides the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.
- Catalyst: Palladium complexes such as Pd(dppf)Cl2 ([1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) or Pd(PPh3)4.
- Base: Potassium acetate or cesium carbonate to facilitate the transmetalation step.
- Solvent: Polar aprotic solvents like 1,4-dioxane, dimethylformamide (DMF), or mixtures with water.
- Temperature: Elevated temperatures around 80–90°C.
- Reaction Time: Typically 12–16 hours under inert atmosphere (argon or nitrogen).
This method is derived from well-established Suzuki–Miyaura coupling precursor preparation protocols, where the boronic ester intermediate is synthesized before coupling with aryl halides.
Detailed Reaction Example
A representative procedure adapted from analogous pyridine boronate syntheses is:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-fluoro-3-methyl-5-bromopyridine (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (5 mol%), potassium acetate (3 equiv), 1,4-dioxane | Combine reagents under argon atmosphere |
| 2 | Heat at 90°C for 16 hours | Stir to complete borylation |
| 3 | Cool reaction, quench with water, extract with ethyl acetate | Workup to isolate product |
| 4 | Purify by column chromatography | Obtain pure 2-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
This procedure typically yields the target compound in moderate to good yields (60–85%) depending on the scale and purity of starting materials.
Industrial Scale Considerations
While detailed industrial protocols for this exact compound are scarce, the general strategy involves:
- Scaling up the palladium-catalyzed borylation using continuous flow reactors to improve heat and mass transfer.
- Optimization of catalyst loading and base equivalents to reduce costs.
- Use of automated purification systems to enhance throughput.
- Implementation of solvent recycling and waste minimization techniques.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Laboratory Conditions | Industrial Considerations |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 (5 mol%) | Lower catalyst loading, Pd recovery |
| Base | Potassium acetate (3 equiv) | Optimized base equivalents for cost |
| Solvent | 1,4-Dioxane or DMF | Solvent recycling, greener solvents |
| Temperature | 90°C | Controlled heating, continuous flow |
| Reaction Time | 12–16 hours | Reduced time via flow chemistry |
| Atmosphere | Argon or nitrogen | Inert atmosphere maintained |
| Yield | 60–85% | Maximized via process optimization |
Research Findings and Mechanistic Insights
- The borylation proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with bis(pinacolato)diboron activated by base, and reductive elimination to form the aryl boronate ester.
- The presence of the fluorine atom on the pyridine ring can influence the electronic properties and reactivity, often requiring fine-tuning of reaction conditions.
- The methyl substituent at the 3-position provides steric and electronic effects that can affect catalyst coordination and reaction kinetics.
- Optimization studies show that potassium acetate is preferred over stronger bases to minimize side reactions and decomposition.
- Use of ligands like dppf stabilizes the palladium catalyst and enhances turnover.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with halogenated pyridine precursors (e.g., 5-bromo-2-fluoro-3-methylpyridine).
- Step 2 : Use Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMF or THF at 80–100°C .
- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc).
- Critical Factors : Moisture-sensitive reagents require inert atmosphere (N₂/Ar). Higher temperatures (>100°C) may degrade the boronate ester, reducing yields .
Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve molecular geometry and confirm boronate ester coordination. Use SHELX or OLEX2 for refinement .
- NMR Spectroscopy :
- ¹⁹F NMR confirms fluorine position (δ ~ -120 ppm for aryl-F).
- ¹¹B NMR detects boronate ester (δ ~ 30 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 292.15 g/mol).
Q. What solvents and storage conditions are optimal for maintaining boronate ester stability?
- Guidelines :
- Solvents : Use anhydrous THF or DMF for reactions; avoid protic solvents (e.g., H₂O, MeOH) to prevent hydrolysis.
- Storage : Store at -20°C under inert gas. Shelf life: 6–12 months .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-methyl and 2-fluoro substituents influence Suzuki-Miyaura cross-coupling efficiency?
- Experimental Design :
- Ligand Screening : Compare bulky (SPhos) vs. electron-rich (XPhos) ligands with Pd(OAc)₂.
- Substrate Scope : Test coupling with aryl/heteroaryl halides (e.g., 4-bromotoluene vs. 2-chloropyridine).
- Findings :
- 3-methyl increases steric hindrance, slowing transmetallation.
- 2-fluoro enhances electrophilicity at C5, improving coupling yields with electron-deficient partners .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for boron-containing pyridines?
- Case Study :
- Issue : Discrepancy between SC-XRD (planar boronate ester) and ¹¹B NMR (trigonal planar geometry).
- Resolution :
- Validate via DFT calculations (B3LYP/6-311+G(2d,p)) to compare experimental and theoretical geometries.
- Re-examine crystal packing effects (e.g., π-stacking) that may distort XRD data .
Q. How can computational modeling predict reactivity in functionalization reactions (e.g., fluorination or methylation)?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
